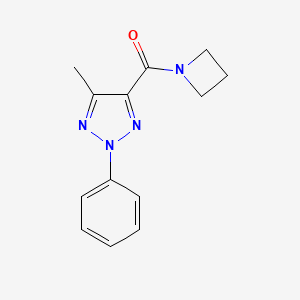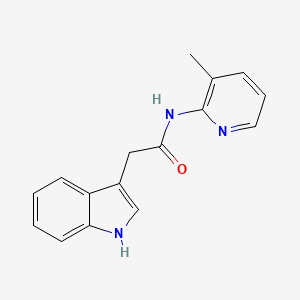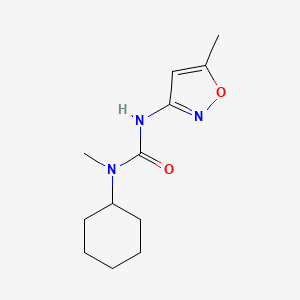![molecular formula C15H15ClN4O B7455781 [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP belongs to the class of piperazine derivatives and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone acts as an antagonist at the serotonin receptor, blocking the binding of serotonin to the receptor. This results in an increase in the release of dopamine and norepinephrine, which are neurotransmitters that play a role in regulating mood and behavior. The mechanism of action of [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone has been extensively studied and is well understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone are complex and depend on the dose and route of administration. [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone has been shown to increase the release of dopamine and norepinephrine in the brain, leading to an increase in locomotor activity and arousal. It has also been shown to increase the release of corticotropin-releasing hormone, which plays a role in the stress response. Additionally, [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone has been shown to have anxiogenic effects, causing an increase in anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone has several advantages for use in lab experiments. It has a well-established synthesis method and is readily available from commercial suppliers. It has also been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone in lab experiments. It has a relatively short half-life in the body, which may limit its usefulness for long-term studies. Additionally, it has been shown to have off-target effects at high doses, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone. One area of interest is the development of more selective serotonin receptor antagonists, which may have fewer off-target effects. Additionally, there is interest in studying the effects of [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, there is potential for the use of [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone as a therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. Further research in these areas may lead to a better understanding of the central nervous system and the development of new treatments for psychiatric disorders.
Conclusion
In conclusion, [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone, or [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone, is a chemical compound that has been widely studied for its potential use in scientific research. Its well-established synthesis method, mechanism of action, and biochemical and physiological effects make it a valuable tool for studying the central nervous system. While there are limitations to its use, there are also many future directions for research that may lead to a better understanding of the central nervous system and the development of new treatments for psychiatric disorders.
Synthesemethoden
The synthesis of [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone involves the reaction of 2-chlorobenzonitrile with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with pyrazine-2-carboxylic acid. The final product is obtained through purification by column chromatography. The synthesis of [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone is a well-established method and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone has been widely used in scientific research for its potential as a tool for studying the central nervous system. It has been shown to bind to the serotonin receptor, which plays a key role in regulating mood, appetite, and sleep. [4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone has also been used to study the effects of drugs on the central nervous system, such as the effects of antidepressants and antipsychotics.
Eigenschaften
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-12-3-1-2-4-14(12)19-7-9-20(10-8-19)15(21)13-11-17-5-6-18-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRIMYUVXDHRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7455715.png)
![7-chloro-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-propyl-1,3-benzodioxole-5-carboxamide](/img/structure/B7455716.png)



![3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455745.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B7455779.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)


![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)